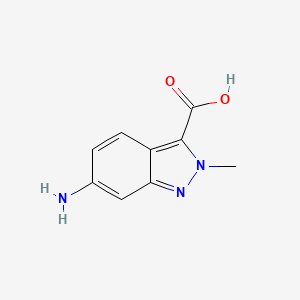![molecular formula C20H17FN2O2S2 B14812389 N-(4-fluorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14812389.png)
N-(4-fluorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is an organic compound that features a sulfonamide group, a fluorophenyl group, and a methylsulfanylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide typically involves the following steps:
Formation of the Schiff Base: The reaction between 4-(methylsulfanyl)benzaldehyde and 4-aminobenzenesulfonamide in the presence of an acid catalyst forms the Schiff base intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluoroaniline under suitable conditions to form the final product.
The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
- N-(4-bromophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
Uniqueness
N-(4-fluorophenyl)-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile.
Properties
Molecular Formula |
C20H17FN2O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[(4-methylsulfanylphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C20H17FN2O2S2/c1-26-19-10-2-15(3-11-19)14-22-17-8-12-20(13-9-17)27(24,25)23-18-6-4-16(21)5-7-18/h2-14,23H,1H3 |
InChI Key |
KAVYDDBSATXKDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812334.png)



![Rel-tert-butyl ((1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B14812366.png)








